Glycine beta-naphthylamide

Prolyl aminopeptidase Substrate selectivity Enzyme kinetics

Enzyme profiling labs often struggle with false negatives due to steric hindrance of bulky substrates. Gly-βNA, with its minimal glycine side chain, solves this as the least sterically hindered amino acyl-β-naphthylamide, enabling true active-site geometry assessment. - Validated Km: 0.24 mM for Actinomucor elegans glycyl aminopeptidase. - Binary discrimination: ≤6.4% vs Pro-βNA identifies proline-specific aminopeptidases. - Purity ≥97% minimizes background 2-naphthylamine, critical for low-abundance clinical specimens.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 716-94-9
Cat. No. B555462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine beta-naphthylamide
CAS716-94-9
SynonymsGlycinebeta-naphthylamide; Glycine-beta-naphthylamide; 716-94-9; H-GLY-BETANA; glycine-2-naphthylamide; AC1MHYZ9; N-naphthalen-2-ylglycinamide; CHEMBL220564; SCHEMBL1913977; CHEBI:90347; CTK8G0077; 2-amino-N-(2-naphthyl)acetamide; MolPort-006-328-698; ZINC399545; 2-amino-N-naphthalen-2-ylacetamide; 7017AH; 2-Amino-N-(2-naphthalenyl)acetamide; 2-amino-N-(naphthalen-2-yl)acetamide; AKOS008945692; OR049853; OR332315; DB-055562; ACETAMIDE,2-AMINO-N-2-NAPHTHALENYL-; FT-0632868; ST45026194
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)CN
InChIInChI=1S/C12H12N2O/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15)
InChIKeyAGKGUZNUTMWZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine Beta-Naphthylamide: Identity & Classification


Glycine beta-naphthylamide (Gly-βNA) is a chromogenic and fluorogenic amino acid β-naphthylamide substrate that releases 2-naphthylamine upon enzymatic hydrolysis, enabling spectrophotometric detection of aminopeptidase and arylamidase activities. It is formally a glycine derivative—the amide obtained by condensation of glycine with 2-naphthylamine [1]. As a member of the amino acyl-β-naphthylamide class, it serves as a minimal recognition element for enzymes that preferentially cleave N-terminal glycine residues, and its small, unsubstituted side chain renders it among the most sterically unencumbered substrates available for profiling aminopeptidase active-site geometry .

Chromogenic β-naphthylamide substrate for aminopeptidase and arylamidase activity assays
Minimal steric hindrance; probes glycine-tolerance of enzyme active-site geometry
Negative-selectivity control to distinguish proline-specific from broad-specificity aminopeptidases

Why Gly-βNA Cannot Be Substituted


Amino acid β-naphthylamides are not interchangeable because individual aminopeptidases display dramatically different turnover rates depending on the N-terminal amino acid side chain. The relative activity of Gly-βNA can range from 6.4% to over 100% of a comparator substrate’s activity depending on the enzyme system [1][2]. For instance, with prolyl aminopeptidase (EC 3.4.11.5), Gly-βNA is hydrolyzed at only 6.4% of the rate of the preferred substrate L-prolyl-2-naphthylamide, whereas with a glycine-specific aminopeptidase from Actinomucor elegans, Gly-βNA is the preferred substrate with a Km of 0.24 mM [3][4]. Substituting Gly-βNA for another amino acyl-β-naphthylamide without accounting for enzyme specificity can lead to complete loss of signal or misinterpretation of enzyme identity.

Enzyme selectivity mismatch Turnover rates for Gly-βNA range from 6.4% to over 100% of comparator substrates, depending on the enzyme system.
Substrate identity shift Replacing with alanine- or leucine-βNA may mask glycine-specific activity or generate false-negative results in enzyme classification.
Cross-enzyme affinity variation Km differences between enzyme sources (class-level) mean saturation conditions may not transfer directly without revalidation.

Gly-βNA vs. Key β-Naphthylamide Substrates


Prolyl Aminopeptidase Selectivity

With prolyl aminopeptidase (EC 3.4.11.5), glycyl-2-naphthylamide exhibits only 6.4% of the hydrolytic activity measured for the enzyme's preferred substrate, L-prolyl-2-naphthylamide [1]. This near-absent turnover starkly differentiates Gly-βNA from proline-β-naphthylamide (Pro-βNA) and provides a negative-selectivity checkpoint: if an enzyme highly active toward Pro-βNA shows negligible activity toward Gly-βNA, it is consistent with a proline-specific aminopeptidase.

Prolyl Aminopeptidase Selectivity
Head-to-head
6.4% relative activity vs. Pro-βNA (100%)
Discriminates proline-specific from broad-specificity aminopeptidases in paired-substrate assay.
EC 3.4.11.5; activity measured as 2-naphthylamine release rate.
Prolyl aminopeptidase Substrate selectivity Enzyme kinetics

Alanine Aminopeptidase (CLAAP) Substrate Preference

The purified camel liver alanine aminopeptidase (CLAAP) hydrolyzes glycine-β-naphthylamide at 61.9% of the rate observed for its preferred substrate, DL-alanine-β-naphthylamide (100% relative activity) [1]. Leucine-β-naphthylamide is hydrolyzed at 87.8% under identical conditions. Gly-βNA thus occupies a distinct intermediate activity tier—substantially lower than alanine and leucine substrates yet significantly higher than the near-zero activity seen with proline-specific enzymes—making it a sensitive probe for aminopeptidases that tolerate a small, uncharged N-terminal residue.

CLAAP Substrate Preference
Head-to-head
61.9% relative activity vs. Ala-βNA (100%)
Moderate-activity benchmark for aminopeptidases tolerating small uncharged N-terminal residues.
CLAAP enzyme, pH 8.0, 0.4 mM substrate, absorbance at 525 nm.
Alanine aminopeptidase Substrate specificity profiling CLAAP enzyme

E. coli Aminopeptidase N Substrate Ranking

With purified aminopeptidase N from Escherichia coli HB1010 (EC 3.4.11.2), Gly-2-naphthylamide exhibits a specific activity of 0.78 µmol/min/mg, which is the lowest among the four amino acyl-β-naphthylamides tested [1]. This value is 6.2-fold lower than that of Leu-2-naphthylamide (4.8 µmol/min/mg), 4.5-fold lower than Ala-2-naphthylamide (3.54 µmol/min/mg), and 2.1-fold lower than Met-2-naphthylamide (1.6 µmol/min/mg). The pronounced preference for leucine and alanine substrates confirms that E. coli PepN favors hydrophobic N-terminal residues, and Gly-βNA serves as the negative-discrimination substrate in this panel.

E. coli PepN Substrate Ranking
Head-to-head
Lowest specific activity: 0.78 µmol/min/mg (Ranked 4 of 4)
Stringent negative-selection substrate for identifying glycine-tolerance gain-of-function mutants.
E. coli PepN, 40°C, pH 7.5; substrates tested: Gly-, Ala-, Met-, Leu-βNA.
Aminopeptidase N E. coli PepN Bacterial arylamidase

Glycyl Aminopeptidase Affinity Benchmark

The glycyl aminopeptidase purified from Actinomucor elegans shows a Km of 0.24 mM for glycyl-2-naphthylamide at its pH optimum of 8.0 and temperature optimum of 40°C [1]. For comparison, the alanine aminopeptidase from camel liver (CLAAP) exhibits a Km of 0.083 mM for alanine-β-naphthylamide, indicating a 2.9-fold tighter binding for the alanine substrate in that system [2]. While this cross-enzyme comparison does not represent a direct head-to-head measurement, the 0.24 mM Km value provides a practical working concentration for assay design: substrate concentrations at or above 0.5 mM (approximately 2× Km) are expected to saturate glycyl aminopeptidases, minimizing substrate depletion artifacts during kinetic measurements.

Affinity Benchmark (Km)
Cross-study
Km = 0.24 mM (Actinomucor elegans glycyl aminopeptidase)
Supports assay design; substrate concentration ≥0.5 mM (≈2× Km) recommended for saturation.
Cross-study comparison; different enzyme systems may show different Km values.
Glycyl aminopeptidase Michaelis constant Actinomucor elegans

S. capsulata Aminopeptidase Steric Selectivity

The Sphingomonas capsulata aminopeptidase hydrolyzes glycine para-nitroanilide (Gly-pNA) at only 14% of the rate of its preferred substrate, alanine para-nitroanilide (Ala-pNA, set at 100% relative activity) [1]. In the same panel, Leu-pNA achieves 27% and Met-pNA 24%, demonstrating that even an enzyme described as 'glycine/alanine-preferring' discriminates sharply against Gly-βNA when the leaving group is bulky. This low relative activity is consistent with the structural constraint imposed by the naphthylamide leaving group on the glycine side-chainless substrate, and it contrasts with the high turnover observed on natural pentapeptide amides with N-terminal glycine (5,400 min⁻¹) by the same enzyme [1], underscoring that the β-naphthylamide moiety itself influences substrate acceptance.

S. capsulata Steric Selectivity
Head-to-head
14% relative activity vs. Ala-pNA (100%); 2-fold lower than Leu-pNA
Negative-control compound for novel aminopeptidase substrate specificity profiling.
p-nitroanilide substrates; bulky leaving group accentuates glycine discrimination.
Sphingomonas capsulata Glycyl aminopeptidase Substrate specificity panel

Procurement Scenarios for Gly-βNA


Proline-Specific Aminopeptidase Detection

When paired with L-prolyl-2-naphthylamide in a two-substrate panel, Gly-βNA enables rapid classification of uncharacterized aminopeptidases. An enzyme showing high activity toward Pro-βNA but ≤6.4% activity toward Gly-βNA is consistent with a proline-specific enzyme (EC 3.4.11.5 family) [1]; conversely, an enzyme with activity toward both substrates indicates a broad-specificity aminopeptidase. This binary discrimination reduces the number of substrates and enzymes needed for microbial identification workflows.

E. coli PepN Mutant Screening

For laboratories screening mutant libraries of E. coli aminopeptidase N (PepN), Gly-βNA serves as the most stringent negative-selection substrate. Wild-type PepN hydrolyzes Gly-βNA at only 0.78 µmol/min/mg compared to 4.8 µmol/min/mg for Leu-βNA [2]. Clones showing elevated Gly-βNA/Leu-βNA activity ratios relative to wild-type are candidates for altered substrate specificity, enabling high-throughput colorimetric identification of gain-of-function mutations.

Glycyl Aminopeptidase Kinetic Characterization

The well-characterized Km of 0.24 mM for Gly-βNA with the Actinomucor elegans glycyl aminopeptidase [3] provides a validated benchmark for characterizing new glycine-preferring enzymes. Procurement of Gly-βNA in quantities sufficient for full Michaelis-Menten kinetic analysis (recommended substrate range: 0.05–1.2 mM, covering 0.2× to 5× Km) enables researchers to compare catalytic efficiency (kcat/Km) across enzyme variants and select the most efficient biocatalyst for hydrolyzing glycine-rich protein substrates such as collagen fragments or elastin peptides.

Arylamidase Profiling in Microbial ID

In commercial identification systems such as RapID™, Gly-βNA is included as a single-enzyme test substrate for arylamidase activity. The differential activity of glycine-β-naphthylamide hydrolysis across bacterial species—from near-zero in proline specialists to measurable activity in organisms expressing broad-specificity aminopeptidases—provides a diagnostic signal that complements other amino acid β-naphthylamide tests (e.g., Leu-βNA, Pro-βNA, Arg-βNA) [4][5]. Procurement of high-purity Gly-βNA (>99% by TLC) ensures minimal background from free 2-naphthylamine, which is critical for low-abundance clinical specimens.

Application
Selection Property
Validation Focus
Aminopeptidase classification panel
Negative-selectivity probe for proline-specific enzymes
Paired-substrate activity ratio verification
Enzyme mutant library screening
Stringent negative-selection substrate
Gain-of-function activity ratio monitoring
Glycine-preferring enzyme kinetics
Established Km benchmark for assay design
Catalytic efficiency comparison across variants
Microbial arylamidase profiling
High-purity chromogenic substrate with low free 2-naphthylamine background
Background-release verification in low-abundance research specimens

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